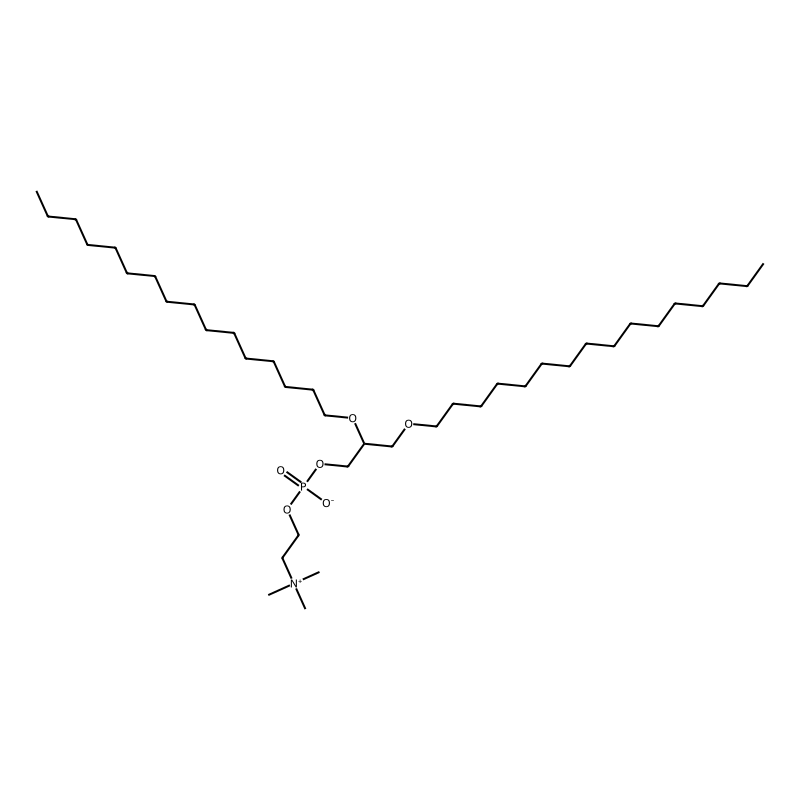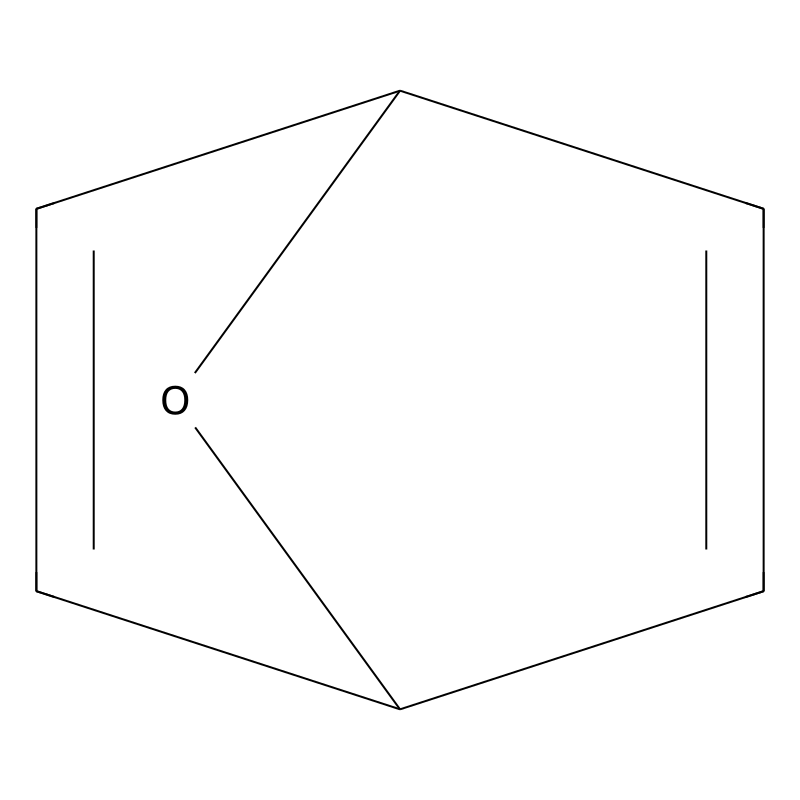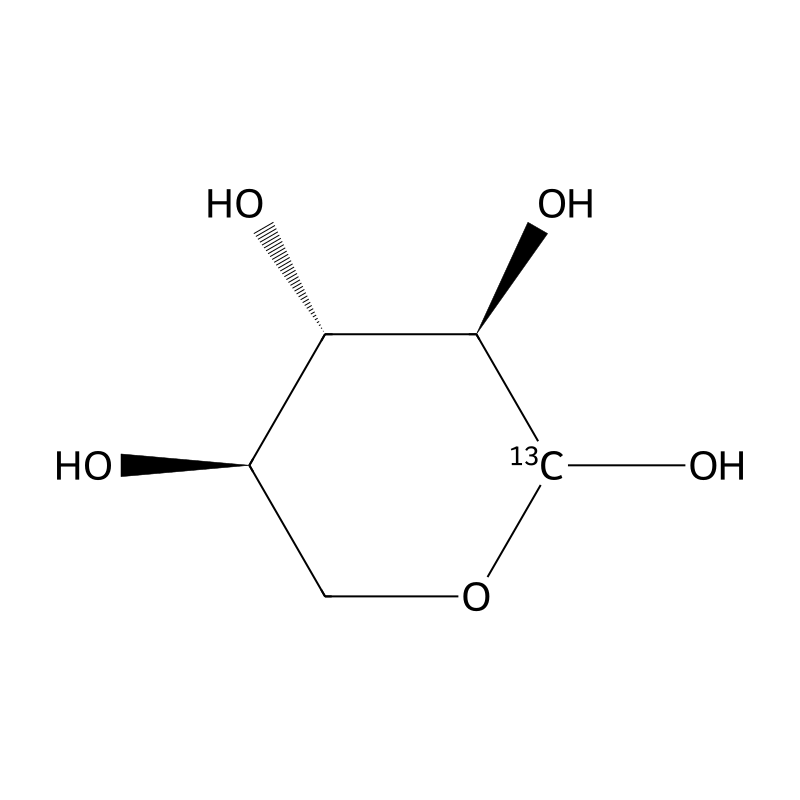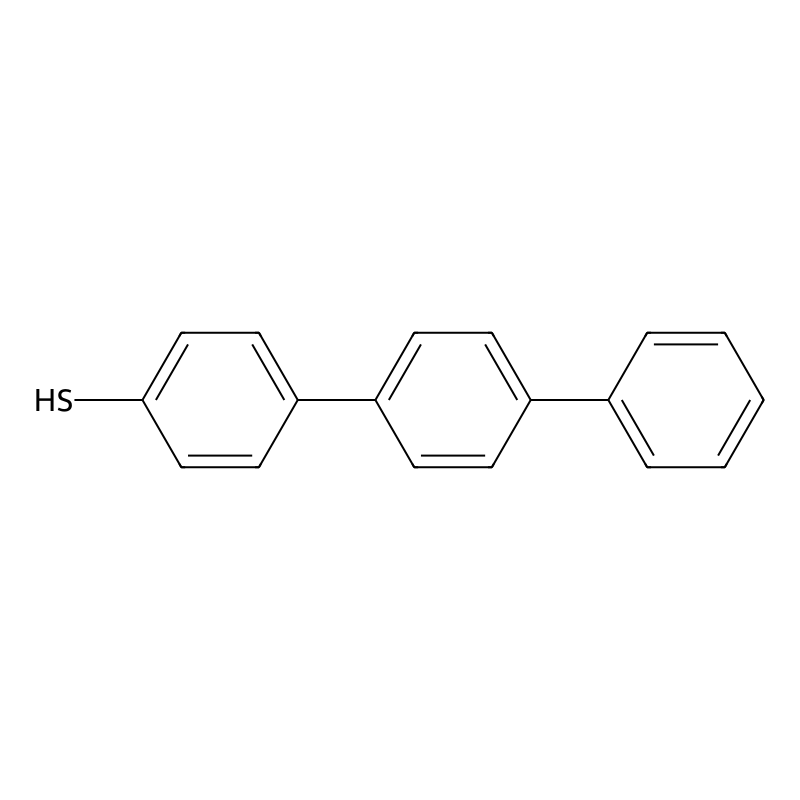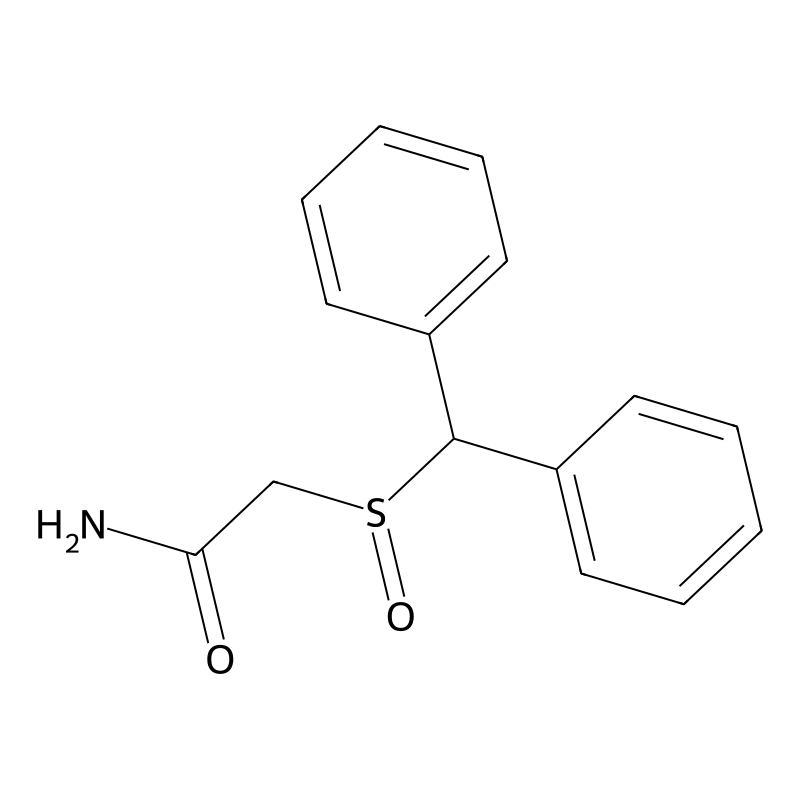1,3-Dichloro-5-(methoxymethyl)benzene
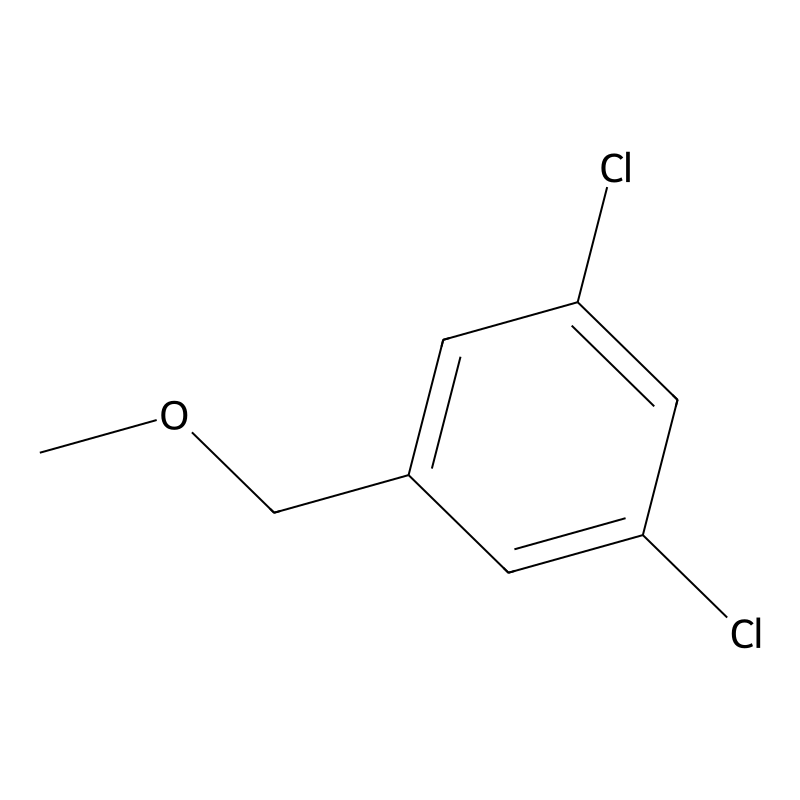
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,3-Dichloro-5-(methoxymethyl)benzene is an organic compound characterized by a benzene ring substituted with two chlorine atoms at the 1 and 3 positions and a methoxymethyl group at the 5 position. Its molecular formula is , and it has a molecular weight of approximately 191.05 g/mol. The presence of both halogen substituents and the methoxymethyl group contributes to its unique chemical properties, making it of interest in various fields, including organic synthesis and medicinal chemistry .
There is no scientific literature available on the mechanism of action of 1,3-Dichloro-5-(methoxymethyl)benzene. This suggests that it is likely not a well-studied compound and may not have a known biological function.
- Substitution Reactions: The chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
- Oxidation Reactions: The methoxymethyl group can be oxidized to produce aldehydes or carboxylic acids.
- Reduction Reactions: The compound can undergo reduction to remove chlorine atoms or modify the methoxymethyl group .
Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide for nucleophilic substitution, potassium permanganate or chromium trioxide for oxidation, and palladium on carbon in the presence of hydrogen gas for reduction.
Several synthesis methods are available for producing 1,3-Dichloro-5-(methoxymethyl)benzene:
- Chlorination Method: This involves chlorinating 5-(methoxymethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures to achieve selective substitution at the 1 and 3 positions.
- Industrial Production: In an industrial context, continuous flow reactors may be used to optimize reaction conditions and yield. Purification methods such as distillation or recrystallization are often employed to achieve high purity levels .
1,3-Dichloro-5-(methoxymethyl)benzene finds applications in various domains:
- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
- Biological Research: Its interactions with biological systems are studied to understand the behavior of chlorinated aromatic compounds.
- Pharmaceutical Development: Due to its unique properties, it may be explored as a potential pharmaceutical intermediate.
- Industrial Uses: It is utilized in producing specialty chemicals and materials with specific characteristics .
Several compounds share structural similarities with 1,3-Dichloro-5-(methoxymethyl)benzene. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,3-Dichloro-5-methylbenzene | Two chlorines on benzene; methyl group | Lacks methoxymethyl; different reactivity profile |
| 1,3-Dichloro-5-chloromethylbenzene | Two chlorines on benzene; chloromethyl group | Chloromethyl group alters reactivity |
| 1,3-Dichloro-5-ethoxymethylbenzene | Two chlorines on benzene; ethoxymethyl group | Ethoxy group changes solubility and reactivity |
The unique combination of chlorine substituents and the methoxymethyl group distinguishes 1,3-Dichloro-5-(methoxymethyl)benzene from its analogs. This distinct structure may enhance its efficacy in specific applications within both chemical synthesis and biological research .




